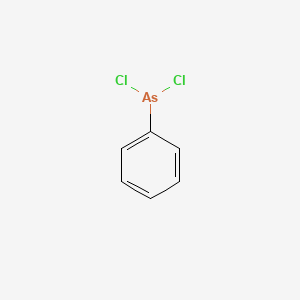

Dichlorophenylarsine

Description

Properties

IUPAC Name |

dichloro(phenyl)arsane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5AsCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHDFEGCOJAVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5AsCl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061011 | |

| Record name | Phenyl dichloroarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyldichloroarsine appears as a colorless odorless liquid. Density 1.654 g / cm3. Used as a lachrymator poison gas. Toxic by inhalation and skin absorption., Liquid; Decomposes in water; [Hawley] Reacts with water producing hydrochloric acid; [CAMEO] | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyldichloroarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489.9 to 495.7 °F at 760 mmHg (EPA, 1998), 255 °C | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-15 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-15 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

High enough not to interfere with military use (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in acetone, Very soluble in alcohol; soluble in ether and benzene, Insoluble in water. | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 865 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6516 at 66.2 °F (EPA, 1998) - Denser than water; will sink, Specific Gravity: 1.6516 @ 20 °C/4 °C | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-15 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-15 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.7 (Air = 1) | |

| Details | Compton JAF; Military Chemical and Biological Agents. Caldwell, NJ: Telford Press. pp. 28-29 (1987) | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Compton JAF; Military Chemical and Biological Agents. Caldwell, NJ: Telford Press. pp. 28-29 (1987) | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.033 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], 1.13X10-1 mm Hg @ 25 °C | |

| Details | Ohe S; Computer Aided Data Book of Vapor Pressure. Tokyo, Japan: Data Book Pub Co. p. 779 (1976) | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Ohe S; Computer Aided Data Book of Vapor Pressure. Tokyo, Japan: Data Book Pub Co. p. 779 (1976) | |

| Record name | Phenyldichloroarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Ohe S; Computer Aided Data Book of Vapor Pressure. Tokyo, Japan: Data Book Pub Co. p. 779 (1976) | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid; microcrystalline mass @ freezing point | |

CAS No. |

696-28-6 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyldichloroarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyldichloroarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl dichloroarsine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-dichloroarsine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsonous dichloride, As-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl dichloroarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)arsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHENYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK93BBF49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-4 °F (EPA, 1998), fp: -20 °C | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 865 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 865 | |

| Record name | PHENYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Dichlorophenylarsine

Established Synthetic Pathways for Dichlorophenylarsine

The synthesis of this compound can be achieved through several established methods, including direct synthesis from arsenic-containing precursors and as a by-product in other organoarsenic manufacturing processes.

Direct Synthesis Approaches

One of the primary methods for the synthesis of this compound involves the direct reaction of arsenic trichloride (B1173362) with an arylating agent. A common approach is the reaction of arsenic trichloride (AsCl₃) with benzene (B151609) (C₆H₆) in the presence of a catalyst.

Another documented direct synthesis route utilizes phenylmercuric chloride (C₆H₅HgCl) as the phenylating agent. This reaction involves the transfer of the phenyl group from the mercury compound to arsenic trichloride, yielding this compound and mercuric chloride (HgCl₂).

| Reactants | Catalyst/Conditions | Products |

| Arsenic Trichloride (AsCl₃), Benzene (C₆H₆) | Aluminum chloride (AlCl₃) | This compound (C₆H₅AsCl₂), Hydrochloric acid (HCl) |

| Arsenic Trichloride (AsCl₃), Phenylmercuric Chloride (C₆H₅HgCl) | Heat | This compound (C₆H₅AsCl₂), Mercuric Chloride (HgCl₂) |

By-product Formation in Related Organoarsenic Syntheses

This compound can also be formed as a by-product in the synthesis of other organoarsenic compounds. For instance, in the production of diphenylchloroarsine, also known as Clark I, this compound can be an impurity. The synthesis of Clark I often involves the reaction of arsenic trichloride with an excess of a phenylating agent. If the reaction is not driven to completion or if the stoichiometry is not carefully controlled, the monosubstituted product, this compound, can remain in the final product mixture.

Advanced Synthetic Strategies Involving Phenylarsine (B13959437) Moieties

The phenylarsine moiety, with arsenic's ability to participate in various bonding and stereochemical arrangements, has been exploited in more advanced synthetic strategies, particularly in the fields of asymmetric catalysis and organometallic chemistry.

Asymmetric Synthesis of Chiral Arsine Ligands

While direct asymmetric synthesis starting from this compound to produce chiral arsine ligands is not extensively documented, the broader field of chiral arsine synthesis provides context for its potential use. The development of chiral phosphine (B1218219) ligands has been a major focus in asymmetric catalysis, and by extension, the synthesis of their arsenic analogues has also garnered interest.

The general approach to creating chiral arsines often involves the use of a chiral auxiliary that directs the stereochemical outcome of the reaction. Although specific examples starting with this compound are scarce in readily available literature, it is conceivable that it could be used as a precursor to a phenylarsine intermediate, which is then reacted with a chiral auxiliary to induce asymmetry at the arsenic center.

Derivatization to Other Organoarsenic Compounds

This compound is a versatile precursor for the synthesis of other organoarsenic compounds, including triarylarsines. A common method for this transformation is the reaction of this compound with a Grignard reagent or an organolithium reagent. For example, the reaction of this compound with phenylmagnesium bromide (C₆H₅MgBr) or phenyllithium (B1222949) (C₆H₅Li) results in the substitution of the chlorine atoms with phenyl groups, leading to the formation of triphenylarsine (B46628) ((C₆H₅)₃As).

This methodology can be extended to produce a variety of triarylarsines by using different aryl Grignard or organolithium reagents.

| Starting Material | Reagent | Product |

| This compound | Phenylmagnesium bromide or Phenyllithium | Triphenylarsine |

| This compound | Aryl Grignard or Aryllithium reagent | Triarylarsine |

Chemical Reactivity and Mechanistic Investigations of Dichlorophenylarsine

Hydrolytic Pathways and Products

The interaction of Dichlorophenylarsine with water initiates hydrolytic reactions, leading to the formation of various arsenic-containing products.

Hydrolysis of this compound is a rapid process. nih.gov Upon reaction with water, it primarily yields phenylarsenious acids and hydrochloric acid. nih.gov Phenylarsenious acid (C₆H₅As(OH)₂) can be considered a hydrated form of phenylarsine (B13959437) oxide (C₆H₅AsO). The formation of phenylarsine oxide has also been observed when this compound is introduced to water containing sodium carbonate. ocr.org.uk

The general hydrolytic pathway can be represented as: C₆H₅AsCl₂ + 2H₂O → C₆H₅As(OH)₂ + 2HCl (this compound) (Phenylarsenious acid)

Further dehydration or tautomerization of phenylarsenious acid can lead to phenylarsine oxide.

While the hydrolysis of this compound in the presence of water is noted as rapid, specific kinetic parameters such as rate constants and activation energies for the direct aqueous hydrolysis of this compound are not extensively detailed in publicly available literature. nih.gov However, studies have estimated the rate constant for the vapor-phase reaction of phenyldichloroarsine with photochemically-produced hydroxyl radicals to be 2.0 × 10⁻¹² cm³/molecule-sec at 25 °C. This reaction contributes to an estimated atmospheric half-life of approximately 8 days. nih.gov

In the context of related molecular interactions, the activation energy for the molecular tumbling of a lipoic acid-phenyldichlorarsine adduct has been determined to be 13.4 kJ/mol. nih.gov This value, while not directly related to the hydrolysis of the parent compound, provides insight into the energetic landscape of its derivatives' molecular dynamics.

Ligand Exchange and Coordination Chemistry

This compound can participate in ligand exchange reactions and serve as a precursor for the synthesis of more complex arsenic-containing ligands, demonstrating its versatility in coordination chemistry.

This compound has been utilized in the synthesis of arsenic-containing ligands through reactions with organometallic species. For instance, bis(6-methylquinolin-8-yl)phenylarsine, a potentially tridentate chelating agent, can be prepared by reacting 6-methyl-8-lithioquinoline (an organolithium species) with this compound. publish.csiro.aupublish.csiro.au This newly formed arsenic-containing ligand can then act as a bidentate ligand in palladium(II) complexes, forming compounds like [PdX₂(AsN₂)] (where X = Cl or I), and as a tridentate ligand in zerovalent molybdenum complexes, such as [Mo(CO)₃(AsN₂)]. publish.csiro.aupublish.csiro.au

This demonstrates this compound's utility as a building block in creating sophisticated organoarsenic ligands that can coordinate with transition metals. While specific successful reactions of this compound itself directly with phosphaalkynes to yield characterized products are not widely reported in the provided literature, related studies involving dichloro[4-(dimethylamino)phenyl]arsine (a substituted this compound) and 1λ³-phosphaalkynes have been explored, though some attempts did not produce "suitable results." chemrevise.org

Direct self-dimerization or oligomerization of this compound is not explicitly detailed in the provided research findings. However, a study on a lipoic acid-phenyldichlorarsine adduct indicated that this adduct did not undergo dimerization, primarily due to the steric hindrance imposed by the bulky side chain of lipoic acid. nih.gov

In a broader context of arsenic chemistry, oligomerization reactions involving elements from groups 13 and 15, including arsenic, have garnered renewed interest, particularly in the formation of various cage compounds and polymers. For example, tetrameric phenylcycloarsoxane ((C₆H₅AsO)₄), a derivative related to the hydrolysis product of this compound, is known to exhibit a boat-chair conformation in the solid state and can form coordination polymers through reactions with metal halides. researchgate.net This suggests that while this compound itself may not readily self-oligomerize, its derivatives or related arsenic compounds can form complex oligomeric structures.

Molecular Interaction Mechanisms

Investigations into the molecular interaction mechanisms of this compound have shed light on its behavior in biological systems and its adduct formation. This compound is known to penetrate red blood cell membranes. eijppr.com Inside the cell, it interacts with intracellular components, with glutathione (B108866) identified as a likely interacting partner, rather than hemoglobin. eijppr.com

Furthermore, the formation of a specific adduct between this compound and lipoic acid has been studied. This interaction in methanol (B129727) results in a six-membered heteroatom adduct. The structure and molecular motions of this adduct have been investigated using one-dimensional and two-dimensional NMR spectroscopy. These studies provided insights into the molecular reorientation time of the adduct, which was determined to be 0.02 nsec at 30 °C. nih.gov

Advanced Analytical and Characterization Techniques for Dichlorophenylarsine

Spectroscopic and Elemental Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information regarding the functional groups and bonding characteristics within a molecule. FT-IR spectra of compounds synthesized using Dichlorophenylarsine as a building block have been registered using instruments like the Bruker Vertex 80 spectrometer, typically with samples prepared as KBr pellets at ambient temperature. rsc.org This technique is routinely applied for the characterization of phenylarsine (B13959437) compounds and their derivatives, providing vibrational fingerprints that aid in structural confirmation. researchgate.netresearchgate.net

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation and extraction are critical steps to isolate this compound and other organoarsenicals from complex environmental matrices, ensuring accurate and reliable quantitative analysis. The efficiency of extraction is highly dependent on the specific extraction system and the solvent employed. analytik-jena.com

Supercritical Fluid Extraction (SFE) for Organoarsenicals

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable extraction technique that leverages the unique properties of supercritical fluids, predominantly supercritical carbon dioxide (SC-CO₂). ajgreenchem.com SC-CO₂ is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxic nature, and ease of removal from extracts. ajgreenchem.com SFE is particularly effective for nonpolar analytes, as its scope is largely restricted by the nonpolar nature of CO₂. ajgreenchem.comnih.gov

While SFE is generally less common for the speciation analysis of highly polar or ionic organoarsenicals due to their low extraction efficiency, it has shown promise for certain applications. nih.gov For instance, Wenclawiak et al. demonstrated the successful extraction of monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), inorganic arsenic(III) (AsIII), and arsenic(V) (AsV) from spiked samples. nih.gov This was achieved by employing thioglycolic acid methyl ester as a derivatization agent within the supercritical CO₂ medium. nih.gov Recoveries of 90% to 103% were reported for MMA and DMA under optimized conditions, showcasing the technique's potential when coupled with derivatization. nih.gov

Further research into SFE for arsenic speciation in solid matrices has investigated the use of thioglycolic acid ethyl ester (TGE) as a derivatization reagent. researchgate.net Modifying supercritical CO₂ with methanol (B129727) significantly improved extraction efficiency, and the addition of microemulsions containing surfactants like Triton X-100 further enhanced recoveries. researchgate.net Optimal SFE conditions identified for the extraction of DMA, MMA, and inorganic arsenic from solid matrices included a temperature of 100°C, a pressure of 30 MPa, a static extraction time of 10 minutes, and a dynamic extraction time of 25 minutes, utilizing 5% (v/v) methanol as a modifier and surfactant-modified supercritical CO₂. researchgate.net Under these conditions, detection limits in solid matrices were 0.15 mg/kg for DMA, 0.3 mg/kg for MMA, and 1.2 mg/kg for inorganic arsenic. researchgate.net

Table 1: Optimized Supercritical Fluid Extraction Conditions and Detection Limits for Arsenic Species in Solid Matrices researchgate.net

| Parameter | Value |

| Temperature | 100 °C |

| Pressure | 30 MPa |

| Static Extraction Time | 10 min |

| Dynamic Extraction Time | 25 min |

| Modifier | 5% (v/v) Methanol |

| Surfactant | Triton X-100 (in microemulsion) |

Table 2: Detection Limits for Arsenic Species via Optimized SFE researchgate.net

| Arsenic Species | Detection Limit (mg/kg) |

| DMA | 0.15 |

| MMA | 0.3 |

| Inorganic Arsenic | 1.2 |

Thermal Desorption Techniques

Thermal desorption is an effective technique for removing organic contaminants, including certain organoarsenicals, from solid matrices such as soil, sludge, and sediment. epa.gov This method involves heating the contaminated material in a "thermal desorber" to evaporate the contaminants, transforming them into vapors that are then separated from the solid matrix. epa.gov While primarily used for organic contaminants, thermal desorption can also partially remove metals like arsenic that volatilize at elevated temperatures. epa.gov

A direct thermal desorption gas chromatography (GC) method has been developed and optimized for the measurement of trace levels of aromatic arsines, using triphenylarsine (B46628) as a model compound, in environmental solids like sand, soil, and lake sediment. birzeit.edubirzeit.edu Optimal desorption conditions were determined to be 350°C for 15 minutes. birzeit.edubirzeit.edu To enhance precision, solid samples were prepared as slurries in acetone (B3395972), and a small quartz wool plug (approximately 100 mg) was inserted into the sample vial. birzeit.edubirzeit.edu

Research findings indicate varying recoveries based on the matrix. For soil samples fortified with triphenylarsine and aged for at least 15 days, recoveries ranged from 84.3% ± 2.3% to 87.7% ± 1.3%. birzeit.edubirzeit.edu Sediment samples, however, exhibited slightly lower recoveries at 75.1% ± 3.0%. birzeit.edubirzeit.edu The detection limit for triphenylarsine in soil using this method was 3.14 ng, with a precision of 7.10% (n=4). birzeit.edubirzeit.edu This approach simplifies sample preparation, increases sample throughput, and improves detection sensitivity for aromatic arsines in environmental solids. birzeit.edu

Table 3: Thermal Desorption Parameters and Recoveries for Triphenylarsine birzeit.edubirzeit.edu

| Parameter | Value |

| Desorption Temperature | 350 °C |

| Desorption Time | 15 min |

| Sample Preparation | Slurry in Acetone, Quartz Wool Plug |

| Detection Limit (in soil) | 3.14 ng |

| Precision (in soil, n=4) | 7.10% |

| Recovery (Fortified Soil) | 84.3% ± 2.3% to 87.7% ± 1.3% |

| Recovery (Fortified Sediment) | 75.1% ± 3.0% |

Methodologies for Sediment and Soil Extraction

The extraction of arsenic species from soil and sediment is a critical step due to the varied bonding of arsenic to different mineral components. analytik-jena.com Various extractants are commonly employed, including water, methanol, ammonium (B1175870), sodium or potassium nitrate, dilute acetic acid, hydrochloric, phosphoric or nitric acid, sodium carbonate or bicarbonate, ammonium acetate (B1210297), and ethylenediaminetetraacetic acid. analytik-jena.com

Mild extraction methods, such as those using methanol/water mixtures, typically recover only a small fraction (around 5%) of the arsenic present in soil and sediment samples. analytik-jena.com In contrast, more aggressive extractants can yield significantly higher efficiencies. For example, 0.1 M hydroxylammonium hydrochloride, 0.2 M ammonium oxalate, and 0.3 M orthophosphoric acid have been reported to achieve efficiencies ranging from 10% to 94%, with considerable variations observed between soil, sediment, and sludge matrices. analytik-jena.com

Microwave-assisted extraction (MAE) has emerged as an efficient and rapid technique for extracting arsenic species from soil, offering advantages in terms of speed and reduced labor. analytik-jena.comumass.edu One effective MAE protocol for arsenic-containing species from soil and sediment standard reference materials involves using a mixture of acetone and 10% v/v hydrochloric acid in a sealed vessel. umass.edu The sample is heated to 160°C at pressures up to 1150 kPa (160 psi) within a microwave oven. umass.edu Microwave-assisted ortho-phosphoric acid extraction, in particular, has demonstrated high accuracy for total arsenic species, with recoveries ranging from 96% to 109%. analytik-jena.com Spike recoveries for four different arsenic species across three sample matrices also showed good accuracy, ranging from 72% to 110%. analytik-jena.com

Beyond conventional liquid-solid extraction, which often requires large volumes of organic solvents, newer techniques like solid-phase microextraction (SPME) are utilized. pjoes.comresearchgate.net SPME can be employed for volatile organometallic compounds, either from the sample headspace or the liquid phase, often in conjunction with gas chromatography. researchgate.net Derivatization is a common practice in many procedures for organometallic compounds, converting individual species into derivatives to facilitate subsequent analysis. pjoes.com

Theoretical and Computational Chemistry Studies of Dichlorophenylarsine

Quantum Chemical Approaches to Molecular Structure and Properties

Quantum chemical methods, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and predicting the molecular geometry and properties of compounds.

Electronic Structure Calculations

Electronic structure calculations are a cornerstone of quantum chemistry, providing detailed information about the distribution of electrons within a molecule, its energy levels, and related properties. For Dichlorophenylarsine (C₆H₅AsCl₂), or its derivatives, Density Functional Theory (DFT) is a commonly employed method. Studies on dithienoarsole monomers, which are synthesized using this compound as a building block, have utilized DFT calculations, specifically at the B3LYP level of theory with the 6-311G(d,p) basis set, to investigate their electronic and polymeric structures researchgate.netnih.gov.

These calculations can predict the characteristics of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in related dithienoarsole derivatives, the HOMO has been predicted to exhibit a nodal plane through the arsenic atom, while the LUMO shows some contribution from the σ* orbital of the arsenic-phenyl (As-Ph) bond nih.govd-nb.info. Furthermore, theoretical calculations have demonstrated that modifications to the arsenic atom, such as oxidation or coordination, can significantly alter the electronic structures. Specifically, it has been observed that the LUMO energy levels can be substantially lowered upon oxidation and coordination of the arsenic atom, leading to changes in emission color researchgate.net.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational technique used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to an energy minimum on the potential energy surface ethz.ch. Conformational analysis explores the various possible spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds chemistrysteps.com.

For this compound and its para-substituted derivatives, quantum chemical calculations have been performed to ascertain optimized structural data researchgate.net. These studies reveal specific bond lengths and angles around the arsenic center. For example, in related compounds, the average arsenic-chlorine (As-Cl) bond length has been found to be approximately 220.6 picometers (pm), which is slightly longer than that in arsenic(III) chloride (216.1 or 216.2 pm) researchgate.net. The arsenic-carbon (As-C) bond length is reported around 194.9 pm, with carbon-arsenic-carbon (C-As-C) bond angles of approximately 99.3 degrees, and chlorine-arsenic-chlorine (Cl-As-Cl) angles around 98.7 to 98.5 degrees researchgate.netnih.gov. These calculations consistently indicate a pyramidal coordination sphere at the arsenic atom researchgate.net.

In the context of dithienoarsole monomers, where this compound is a precursor, DFT calculations have predicted that the phenyl group attached to the bridging arsenic atom is twisted orthogonally to the fused-ring structure, appearing almost perpendicular to the molecular plane nih.govd-nb.info. The barrier to inversion of the phenyl group in arsole (B1233406) derivatives is also predicted to be substantial nih.gov.

A summary of typical geometric parameters for arsenic-containing compounds, derived from quantum chemical calculations, is presented in Table 1.

| Bond/Angle Type | Typical Value (pm or degrees) | Coordination | Source |

| As-Cl Bond Length | 220.6 pm | Pyramidal | researchgate.net |

| As-C Bond Length | 194.9 pm | Pyramidal | researchgate.net |

| C-As-C Angle | 99.3° | Pyramidal | researchgate.net |

| Cl-As-Cl Angle | 98.5° - 98.7° | Pyramidal | nih.gov |

Computational Modeling of Reactivity and Mechanisms

Computational modeling plays a crucial role in understanding the pathways and energy profiles of chemical reactions, offering insights into reaction mechanisms that are difficult to probe experimentally.

Reaction Pathway Prediction and Energy Barriers

Computational methods, particularly those based on quantum chemistry, are extensively used to predict reaction pathways and calculate energy barriers, including transition state energies numberanalytics.comiclr.cc. These calculations can elucidate the step-by-step mechanisms of reactions and identify rate-limiting steps rsc.orgchemrxiv.orgrsc.org. While specific detailed reaction pathway predictions solely for this compound were not extensively found, the principles apply. For instance, in the synthesis of functional organoarsenic compounds where this compound is employed, the electronic nature of transition states can be complex, influencing computed energy barriers core.ac.uk. Computational models can predict whether compounds will react to form desired products and can aid in optimizing reaction conditions mit.edu. The ability to estimate chemical reaction pathways and transition state energies has led to the use of quantum chemical calculations in predicting unknown reactions and designing catalysts iclr.cc.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the forces and motions governing atomic and molecular interactions over time nih.govresearchgate.net. These simulations provide a dynamic picture of how chemical changes occur, allowing researchers to study molecular motions and predict reaction outcomes nih.gov. Although direct MD simulations specifically focusing on this compound systems were not detailed, the methodology is broadly applicable to understanding the behavior of organoarsenic compounds in various environments.

MD simulations can provide insights into phenomena such as reaction dynamics, conformational changes, and interactions within complex systems nih.govmdpi.comchemrxiv.org. They are particularly valuable for understanding molecular motions and their influence on function, for example, in biological molecules nih.gov. MD simulations can also be used to study solvation effects, as demonstrated by studies on cholesterol in different solvents, which provide insights into structural and dynamical properties based on interactions with solvent molecules rsc.org. Recent advancements include the use of machine learning force fields to accelerate ab initio molecular dynamics, enabling the exploration of reactive energy surfaces for larger and more complex systems chemrxiv.orgarxiv.org.

Application of Statistical Mechanics to this compound Systems

Statistical mechanics provides the theoretical framework for linking the microscopic properties and behaviors of individual atoms and molecules to the macroscopic, thermodynamic properties of a system unamur.beauremn.org.br. It allows for the calculation of bulk properties from the statistical averages of microscopic states aps.org.

While specific applications of statistical mechanics directly to this compound systems were not found in the search, its principles underpin many computational chemistry methods used to study molecular systems. For instance, statistical mechanics is crucial for understanding equilibrium properties, phase transitions, and other thermodynamic features of large systems based on the microscopic interactions of their particles rsc.org. It provides the basis for ensemble theory, which is used to derive laws of energy distribution and to calculate thermodynamic properties from partition functions unamur.beamazon.com. Computational approaches in statistical physics often involve algorithms like Monte Carlo techniques and molecular dynamics simulations to explore the conformational space and calculate ensemble averages researchgate.net. Therefore, any comprehensive theoretical study of this compound's behavior in bulk phases, or its interactions within a larger system, would inherently rely on the principles and computational tools derived from statistical mechanics.

Environmental Science and Remediation Research of Dichlorophenylarsine

Environmental Pathways and Abiotic Transformations

The environmental fate of Dichlorophenylarsine is governed by several pathways, including hydrolysis, degradation, persistence, and mobility, which are influenced by various abiotic factors.

Hydrolysis and Degradation Mechanisms in Aquatic Systems

This compound undergoes rapid hydrolysis in aqueous environments. This reaction leads to the formation of hydrogen chloride and phenylarsenious oxide as primary degradation products. wikipedia.org Upon decomposition in water or when heated, this compound can emit highly toxic fumes of arsenic. wikipedia.org

While volatilization from water surfaces is theoretically an important fate process, with estimated half-lives of 31 hours for a model river and 19 days for a model lake, the rapid hydrolysis of this compound in water may render volatilization a less significant pathway than initially estimated. wikipedia.org The potential for bioconcentration in aquatic organisms is considered moderate, with an estimated bioconcentration factor (BCF) of 46; however, hydrolysis can also diminish the importance of this process. wikipedia.org

Persistence and Mobility in Soil and Sediment

Chemical degradation processes in soil, primarily hydrolysis and oxidation-reduction reactions, are significant mechanisms for the removal of organic compounds. uni.lu The rate of biological degradation in soils is influenced by factors such as microbial population concentration and activity, soil conditions, and contaminant concentration. uni.lu

Environmental Fate Modeling and Prediction

Environmental fate models (EFMs) serve as crucial tools for predicting the behavior and concentrations of contaminants like this compound across various environmental compartments. fishersci.cafishersci.no These models integrate pollutant transport, transfer, and degradation processes into mass balance equations, with coefficients often derived from extensive empirical data. fishersci.ca

EFMs are routinely employed in environmental risk assessment to enhance the understanding of managed systems and to forecast the long-term impacts of planned actions. fishersci.no They can project chemical concentrations over extended periods and across spatial distributions, thereby addressing limitations inherent in site-specific monitoring data. For instance, chemical transport models are utilized to simulate the atmospheric fate of compounds, encompassing their transport, production/loss, and deposition. Different types of EFMs exist, including material flow analysis models (MFAMs), multimedia compartmental models (MCMs), and spatial river/watershed models (SRWMs), each offering varying levels of spatial and temporal resolution for predicting contaminant distribution in surface waters. fishersci.ca this compound is included in discussions regarding methods for estimating physicochemical properties of environmental concern, which often involve such modeling approaches.

Table 1: Estimated Environmental Fate Parameters for this compound

| Parameter | Value | Source |

| Estimated Koc (Soil Mobility) | 820 | wikipedia.org |

| Estimated Henry's Law Constant | 3.0 x 10⁻⁵ atm-cu m/mole | wikipedia.org |

| Estimated Volatilization Half-life (Model River) | 31 hours | wikipedia.org |

| Estimated Volatilization Half-life (Model Lake) | 19 days | wikipedia.org |

| Estimated BCF (Bioconcentration Factor) | 46 | wikipedia.org |

Remediation Technologies for Contaminated Environments

The remediation of environments contaminated with this compound and its degradation products involves various biological and chemical approaches aimed at reducing their mobility and toxicity.

Bioremediation Strategies (e.g., Enzyme-Mediated Biotransformation, Microbial Reductive Dehalogenation)

Bioremediation leverages the metabolic capabilities of microorganisms or the actions of plants to detoxify contaminated environments by transforming or degrading pollutants. For arsenic compounds, microbes can facilitate their conversion into less toxic forms or immobilize them, thereby preventing further contamination. A key detoxification mechanism employed by microorganisms is the oxidation of arsenite (As(III)) to arsenate (As(V)).

Microorganisms can also transform arsenic into various organic compounds, including methylated forms such as mono-, di-, and tri-methylarsenic acid, and volatile trimethylarsine. The presence of arsenic-resistant genes, such as arsM and arsH, is widespread in nature, and their expression can be monitored to assess bacterial activity in arsenic-contaminated environments. Furthermore, certain microbial processes, such as those carried out by sulfate-reducing bacteria, can lead to the precipitation of arsenic as less soluble arsenic sulfide (B99878) compounds, reducing its mobility and toxicity. While general arsenic bioremediation is well-documented, the bacterial degradation of complex organoarsenic chemical warfare agents, which can include phenylarsenicals, has been observed to be a slow process. guidetopharmacology.org

Chemical Oxidation/Reduction Processes (e.g., Advanced Oxidation Processes)

Chemical oxidation and reduction processes are vital for the remediation of arsenic-contaminated waters, particularly for converting more mobile and toxic arsenic species into forms more amenable to removal. The oxidation of arsenite (As(III)) to arsenate (As(V)) is often a desired initial step, as As(V) is more efficiently removed through adsorption.

Various conventional oxidants can be employed for this purpose, including ozone, chlorine, hypochlorite, chlorine dioxide, and hydrogen peroxide (H₂O₂). Advanced Oxidation Processes (AOPs) are also utilized for arsenic removal. For instance, the UV/permanganate process has been investigated for the removal of organoarsenic compounds like roxarsone (B1679585) and p-arsanilic acid. This process primarily relies on hydroxyl radicals (HO•) for oxidation and the adsorptive capacity of in-situ formed manganese dioxide (MnO₂). The transformation is initiated by HO• attack on the carbon-arsenic (C-As) bond, leading to the release of As(V), which is subsequently adsorbed by MnO₂.

Another effective chemical treatment is the Fenton enhanced plasma system, which has demonstrated high efficiency in simultaneously oxidizing organoarsenic compounds and immobilizing the released arsenic. In this system, the oxidation of ferrous iron (Fe(II)) by in-situ generated hydrogen peroxide (H₂O₂) produces hydroxyl radicals (•OH), which oxidize the organoarsenic compound to ionic As(V). This As(V) then precipitates with ferric iron (Fe(III)) ions or adsorbs onto ferric oxyhydroxides, effectively removing it from the wastewater. Additionally, titanium dioxide (TiO₂) photocatalytic oxidation has been suggested as a promising treatment for removing diphenylarsinic acid (DPAA) from soil.

Regulatory Science and Research Landscape of Dichlorophenylarsine

Classification within Hazardous Waste Regulations (e.g., RCRA Listings)

Dichlorophenylarsine is explicitly classified as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. It is assigned the hazardous waste code P036. stanford.edunih.govwku.edupca.state.mn.usucsf.eduumd.eduactenviro.comepa.govecfr.gov P-listed wastes are designated as acutely hazardous due to their significant potential to pose substantial health or safety risks, even in small quantities. pca.state.mn.us Consequently, these wastes are subject to more stringent regulations concerning their generation and accumulation limits. pca.state.mn.us The federal lists of hazardous wastes, including the P-list, are codified in the 40 Code of Federal Regulations (CFR), part 261.33. pca.state.mn.usecfr.gov A waste is typically regulated under the P-list when it is discarded unused for its intended purpose. pca.state.mn.us

The classification of this compound as a P-listed waste highlights its high toxicity and the need for strict management protocols throughout its lifecycle, from handling to disposal.

Table 1: RCRA Listing for this compound

| Compound Name | RCRA Hazardous Waste Code | Classification |

| This compound | P036 | Acutely Hazardous Waste |

Methodological Frameworks for Environmental Hazard Assessment in Research

Environmental hazard assessment for chemical compounds, including those containing arsenic, employs various methodological frameworks to evaluate their potential impact. For instance, the Australian Industrial Chemicals Introduction Scheme (AICIS) utilizes an Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework. industrialchemicals.gov.au This framework is a science and risk-based model designed to align assessment efforts with the potential human health and environmental impacts of chemicals, featuring three tiers of assessment where the effort increases with each tier. industrialchemicals.gov.au

Environmental hazard classifications often align with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), particularly for metals and metal compounds. industrialchemicals.gov.au For assessing the risks associated with arsenic, such as in drinking water, models like the U.S. Environmental Protection Agency's (EPA) human health risk assessment model are applied. mdpi.comnih.gov This approach involves calculating parameters such as the average daily dose (ADD), hazard quotient (HQ), and cancer risk (CR). mdpi.com

The European Food Safety Authority (EFSA) conducts risk assessments for organoarsenic compounds found in food. food-safety.comagrolab.com In cases where health-based guidance values cannot be definitively derived, EFSA may apply a Margin of Exposure (MOE) approach to evaluate potential safety concerns. food-safety.comagrolab.com Globally, the International Programme on Chemical Safety (IPCS) aims to establish a scientific basis for assessing risks to human health and the environment from chemical exposures through international peer-review processes, thereby promoting chemical safety. inchem.org Furthermore, a risk-based approach is advocated for developing new regulatory frameworks specifically targeting toxic arsenicals, emphasizing the critical role of speciation data and reliable analytical methods in understanding the diverse forms and toxicities of arsenic compounds. nih.gov

Academic and Industrial Research Governance and Best Practices

The safe handling and management of hazardous chemicals, such as this compound, are paramount in both academic and industrial research settings. The Occupational Safety and Health Administration (OSHA) provides regulations, notably the Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR Part 1910.1450), commonly known as the Lab Standard, which aims to minimize worker exposure to hazardous chemicals in laboratory environments. nmsu.edu

The U.S. EPA has also established alternative regulations for eligible academic entities, including colleges, universities, teaching hospitals, and non-profit research institutes, under 40 CFR, part 262, subpart K. epa.gov These alternative standards offer flexibility while ensuring environmental protection and public health. Key provisions include:

Requiring hazardous waste determinations to be made by trained professionals, rather than students. epa.gov

Mandating the removal of hazardous waste from laboratories every twelve months. epa.gov

Allowing flexibility in deciding when and where on-site hazardous waste determinations are conducted. epa.gov

Providing incentives for the removal of old and expired chemicals that may pose risks. epa.gov

Requiring the development of a comprehensive Laboratory Management Plan outlining best waste management practices. epa.gov

General best practices for working with arsenic compounds, which extend to this compound, include maintaining exposure as low as reasonably practicable and implementing procedures to minimize exposure through work practices. uq.edu.ausafeworkaustralia.gov.au This involves regularly checking the integrity of all containers, ensuring they are sealed and stored appropriately in cool, dry, and well-ventilated areas, away from water, acids, heat, and direct sunlight. uq.edu.ausafeworkaustralia.gov.au Good housekeeping practices are essential to prevent dust accumulation on surfaces. uq.edu.au

Academic and research institutions play a crucial role in the broader chemicals and waste governance landscape by contributing to data collection, analysis, and monitoring of hazardous chemicals and wastes. brsmeas.org Their involvement aids in the effective implementation and evaluation of international conventions, such as the Basel, Rotterdam, and Stockholm conventions, which address hazardous chemicals and waste. brsmeas.org While global chemicals and waste governance is often fragmented, frameworks like the Strategic Approach to International Chemicals Management (SAICM) provide a broader, albeit non-binding, framework for international cooperation in the sound management of chemicals and waste. diva-portal.org

Q & A

Q. What are the established methods for synthesizing Dichlorophenylarsine (C₆H₅AsCl₂) in a laboratory setting?

- Methodological Answer : this compound is typically synthesized by reacting phenylarsonic acid (C₆H₅AsO₃H₂) with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via the reduction of arsenic(V) to arsenic(III), followed by chlorination. Key steps include:

Reagent Preparation : Ensure anhydrous conditions to prevent hydrolysis of thionyl chloride.

Reaction Setup : Mix phenylarsonic acid with excess SOCl₂ in a reflux apparatus under nitrogen atmosphere.

Purification : Distill the product under reduced pressure (b.p. ~248°C) to isolate this compound .

Safety protocols must be strictly followed due to the release of toxic gases (e.g., HCl and SO₂).

Q. What safety protocols are critical when handling this compound in research environments?

- Methodological Answer :

- Containment : Use fume hoods with HEPA filters and conduct operations in sealed gloveboxes to minimize airborne exposure.

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and Tyvek suits. Respiratory protection with NIOSH-approved cartridges for arsenic compounds is mandatory.

- Waste Disposal : Classify waste under EPA code P036 (hazardous due to acute toxicity) and follow incineration protocols with alkaline scrubbers to neutralize arsenic oxides .

- Emergency Response : Maintain calcium gluconate gel for dermal exposure and implement arsenic-specific chelation therapy protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for this compound across studies?

- Methodological Answer : Contradictions in toxicity data often arise from variability in experimental models (e.g., in vitro vs. in vivo) or exposure concentrations. To address this:

Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies, prioritizing those with standardized OECD test protocols (e.g., acute oral toxicity LD₅₀ in rats) .

Dose-Response Modeling : Apply Hill equation or probit analysis to normalize data across studies, accounting for differences in bioavailability and metabolic pathways.

Cross-Validation : Compare results with structurally related organoarsenicals (e.g., Lewisite) to identify mechanistic outliers .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound’s structural purity and degradation products?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the phenyl group integrity and detect chlorinated byproducts. AsCl₂ groups exhibit distinct splitting patterns in ¹H NMR due to quadrupolar relaxation .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in negative ion mode can identify hydrolyzed species (e.g., phenylarsenous acid) with ppm-level accuracy.

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and assess As-Cl bond stability under ambient conditions .

Document all spectral data in supplementary materials with raw files to enable reproducibility .

Q. What experimental designs are optimal for studying the environmental persistence of this compound in soil and water systems?

- Methodological Answer :

- Microcosm Studies : Simulate environmental matrices (e.g., loam soil, pH 6–8) spiked with this compound (1–100 ppm). Monitor arsenic speciation via ICP-MS over 30–90 days.

- Degradation Pathways : Use isotopically labeled ¹³C₆H₅AsCl₂ to track biotic/abiotic degradation products (e.g., phenylarsonic acid) via LC-MS/MS.

- Ecotoxicology : Assess bioaccumulation in Eisenia fetida (earthworms) or Daphnia magna using OECD Test No. 207/211 protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s reactivity with biomolecules?

- Methodological Answer : Discrepancies may stem from assay interference (e.g., thiol oxidation in buffer systems). Mitigate by:

Control Experiments : Include dithiothreitol (DTT) or glutathione controls to quantify non-specific thiol binding.

Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with cysteine residues (k₂ ~10³–10⁴ M⁻¹s⁻¹).

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare As-S bond formation energetics across pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.